(3-((Dimethylamino)methyl)-4-fluorophenyl)boronic acid
Description
(3-((Dimethylamino)methyl)-4-fluorophenyl)boronic acid is a boronic acid derivative featuring a fluorinated aromatic ring with a dimethylaminomethyl substituent at the 3-position (Figure 1). Boronic acids are widely utilized in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl structures critical in pharmaceuticals and materials science .
Properties
IUPAC Name |
[3-[(dimethylamino)methyl]-4-fluorophenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BFNO2/c1-12(2)6-7-5-8(10(13)14)3-4-9(7)11/h3-5,13-14H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOELLJCGVGGUBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)F)CN(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401202172 | |
| Record name | B-[3-[(Dimethylamino)methyl]-4-fluorophenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401202172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1704063-96-6 | |
| Record name | B-[3-[(Dimethylamino)methyl]-4-fluorophenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1704063-96-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | B-[3-[(Dimethylamino)methyl]-4-fluorophenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401202172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-((Dimethylamino)methyl)-4-fluorophenyl)boronic acid typically involves the following steps:
Formation of the Phenyl Ring: The phenyl ring is synthesized with the desired substituents, such as the dimethylamino methyl group and the fluorine atom.
Introduction of the Boronic Acid Group: The boronic acid group is introduced through a reaction involving a boron-containing reagent, such as boronic acid or boronate ester, under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, including:
Catalytic Processes: Utilizing catalysts to enhance reaction efficiency and yield.
Optimized Reaction Conditions: Controlling temperature, pressure, and solvent conditions to maximize production.
Chemical Reactions Analysis
Types of Reactions
(3-((Dimethylamino)methyl)-4-fluorophenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the boronic acid group or other substituents.
Substitution: The compound can participate in substitution reactions, where one substituent is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic esters, while reduction may produce boron-containing alcohols.
Scientific Research Applications
(3-((Dimethylamino)methyl)-4-fluorophenyl)boronic acid has several scientific research applications, including:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for potential therapeutic applications due to its unique structural properties.
Biological Studies: Studied for its interactions with biological molecules and potential use in drug development.
Industrial Applications: Utilized in the production of materials and chemicals with specific properties.
Mechanism of Action
The mechanism of action of (3-((Dimethylamino)methyl)-4-fluorophenyl)boronic acid involves its interaction with molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological processes. The dimethylamino methyl group and fluorine atom contribute to the compound’s reactivity and specificity.
Comparison with Similar Compounds
Key Structural Features :
- 4-Fluorophenyl backbone : Enhances stability and influences π-π stacking interactions.
- Boronic acid (-B(OH)₂) group : Facilitates cross-coupling reactions and interactions with diols (e.g., saccharides).
Comparison with Structurally Similar Boronic Acids
Fluorophenyl Boronic Acids with Alkyl/Amino Substituents
Key Observations :
- Positional isomerism: The placement of fluorine and dimethylaminomethyl groups significantly affects electronic properties. For example, 3-Fluoro-4-methylphenylboronic acid (3-F, 4-CH₃) shows reduced reactivity compared to the target compound due to steric effects .
- Electron-donating vs. withdrawing groups: The dimethylamino group in the target compound enhances electron density, improving interactions with electron-deficient aryl halides in cross-coupling reactions. In contrast, chlorine or trifluoromethyl substituents (e.g., (3-(Trifluoromethyl)phenyl)boronic acid) decrease electron density, slowing reaction rates .
Boronic Acids with Functionalized Side Chains
Key Observations :
Electronic and Spectral Properties
The dimethylamino group in the target compound induces a charge-transfer (CT) state upon photoexcitation, as observed in related boronic acids with electron-donating groups (e.g., 4'-(dimethylamino)stilbene-4-boronic acid) . This property is exploited in ratiometric fluoride sensing, where the CT state shifts upon interaction with anions. In contrast, boronic acids with electron-withdrawing groups (e.g., 4'-cyanostilbene-4-boronic acid) exhibit red-shifted emissions due to reduced CT effects .
Biological Activity
(3-((Dimethylamino)methyl)-4-fluorophenyl)boronic acid, a boronic acid derivative, has garnered attention in various fields of biological research due to its potential therapeutic applications and mechanisms of action. This compound is characterized by its unique structure, which includes a dimethylamino group and a fluorophenyl moiety, contributing to its biological activity.
- Molecular Formula : C₉H₁₃B F N₂ O₂
- CAS Number : 1704063-96-6
- Molecular Weight : 198.03 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The boronic acid functionality allows it to form reversible covalent bonds with diols in biomolecules, which can modulate their activity.
Key Mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in critical biochemical pathways, potentially altering metabolic processes.
- Protein Interaction : It can bind to proteins, affecting their conformation and function, which may lead to downstream effects in cellular signaling pathways.
Anticancer Activity
Research indicates that boronic acids, including this compound, exhibit anticancer properties by inhibiting proteasome activity and inducing apoptosis in cancer cells. A study demonstrated that analogs of this compound could effectively disrupt the growth of various cancer cell lines through these mechanisms .
Neuroprotective Effects
Recent findings suggest that certain boronic compounds possess neuroprotective properties. Specifically, studies have shown that they can reduce amyloid plaque burden and neuroinflammation in models of neurodegenerative diseases such as Alzheimer's disease. This suggests potential applications for this compound in treating neurodegenerative disorders .
Case Studies
- Antitumor Activity : In vitro studies have demonstrated that this compound can inhibit tumor cell proliferation. For instance, it was found effective against breast cancer cell lines with IC50 values indicating significant potency .
- Neuroprotection : In a model of Alzheimer's disease using C. elegans, treatment with this compound resulted in reduced neurotoxicity and improved survival rates, highlighting its potential as a therapeutic agent for neurodegeneration .
Data Tables
| Study Focus | Compound Tested | Key Findings |
|---|---|---|
| Anticancer Activity | This compound | Induces apoptosis in breast cancer cells |
| Neuroprotective Effects | Various boronic compounds including the target compound | Reduces amyloid plaque and neuroinflammation |
| Enzyme Inhibition | Boronic acids | Demonstrated ability to inhibit proteasome activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
